![molecular formula C22H24N4O4S2 B2439040 N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide CAS No. 922075-50-1](/img/structure/B2439040.png)
N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Compounds similar to “N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide” have been synthesized and studied for their antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity .
Anticancer Activity
These compounds have also been evaluated for their in vitro anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Molecular Docking Studies
Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 . The molecular docking study demonstrated that compounds d1, d2, d3, d6, and d7 displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and has the potential to be used as lead compounds for rational drug designing .
Pharmacokinetic Properties
Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, is part of the structure of “N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide”. It is known to positively modulate the pharmacokinetic properties of a drug substance .
Treatment for Neurological Disorders
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Psychoactive Substances
Piperazine derivatives are also used as psychoactive substances used illegally for recreational purposes .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound appear to be the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targeted by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, through a process of activation or blockade . This interaction results in changes in the function of these receptors, which can lead to various therapeutic effects. The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptors affects the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction can influence various biochemical pathways and their downstream effects, including those related to cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The compound’s action results in molecular and cellular effects that can be beneficial for the treatment of various disorders. For instance, it has been found to be a potential acetylcholinesterase inhibitor with adequate pharmacokinetic properties . It has also shown neuroprotective potential, validating its use in alleviating toxic effects of aluminium .
properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-30-19-9-7-18(8-10-19)25-11-13-26(14-12-25)21(27)15-17-16-31-22(23-17)24-32(28,29)20-5-3-2-4-6-20/h2-10,16H,11-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQITQQTHVGEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide |
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